3-[1-(Methylsulfonyl)-3-piperidinyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazolothiadiazole family, known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple stepsThe key steps include cyclization reactions facilitated by reagents such as phosphorus oxychloride (POCl3) and various free fatty acids . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, green chemistry approaches, such as using ultrasonic irradiation, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it has been shown to disrupt membrane integrity in fungal cells, leading to cell death . Additionally, it may inhibit enzymes critical for cell survival, such as shikimate dehydrogenase in bacteria .
Comparison with Similar Compounds
Similar Compounds
3,6-Disubstituted 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole: Known for its antimicrobial properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives: Evaluated for their urease inhibitory activities.
Uniqueness
What sets 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is its unique combination of a piperidine ring and a methylsulfonyl group, which enhances its biological activity and specificity .
Properties
Molecular Formula |
C15H17N5O2S2 |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
3-(1-methylsulfonylpiperidin-3-yl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H17N5O2S2/c1-24(21,22)19-9-5-8-12(10-19)13-16-17-15-20(13)18-14(23-15)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 |
InChI Key |
BTPUENQHWUTNGO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4 |
Origin of Product |
United States |
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